1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a sulfonyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Sulfonylation: The phenyl ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Carboxylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial solvents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anti-inflammatory Agents: The sulfonyl group can contribute to anti-inflammatory activity, which is valuable in designing drugs for inflammatory diseases.
Industry:
Material Science: The compound’s unique structure can be utilized in the development of new polymers or as a building block in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound’s biological activity is primarily due to its ability to interact with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can mimic the transition state of enzyme substrates, leading to enzyme inhibition.
Receptor Binding: The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and anti-inflammatory properties.
Sulfonyl Piperidines: Compounds with a sulfonyl group attached to a piperidine ring are known for their pharmacological activities.
Uniqueness: 1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole ring, sulfonyl group, and piperidine carboxylic acid, which together confer a distinct set of chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-10-16-14(17-23-10)12-3-2-4-13(9-12)24(21,22)18-7-5-11(6-8-18)15(19)20/h2-4,9,11H,5-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAGWAQKPLVGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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